Troglitazone is a member of chromanes and a thiazolidinone. It has a role as a hypoglycemic agent, an antioxidant, a vasodilator agent, an anticonvulsant, an anticoagulant, a platelet aggregation inhibitor, an antineoplastic agent, an EC 6.2.1.3 (long-chain-fatty-acid--CoA ligase) inhibitor and a ferroptosis inhibitor. Troglitazone was withdrawn in 2000 due to risk of hepatotoxicity. It was superseded by [pioglitazone] and [rosiglitazone]. Troglitazone was the first thiazolidinedione approved for use in the United States and was licensed for use in type 2 diabetes in 1997, but withdrawn 3 years later because of the frequency of liver injury including acute liver failure associated with its use. Troglitazone is an orally-active thiazolidinedione with antidiabetic and hepatotoxic properties and potential antineoplastic activity. Troglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. (NCI04) Troglitazone was withdrawn in 2000 due to risk of hepatotoxicity. It was superseded by pioglitazone and rosiglitazone. A chroman and thiazolidinedione derivative that acts as a PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS (PPAR) agonist. It was formerly used in the treatment of TYPE 2 DIABETES MELLITUS, but has been withdrawn due to hepatotoxicity.
Related Compounds
Troglitazone Sulfate
Compound Description: Troglitazone sulfate is a major metabolite of Troglitazone formed via phase II metabolism in the liver. [] It is eliminated in the bile. [] Like Troglitazone, troglitazone sulfate inhibits the bile salt export pump (BSEP). []
Relevance to Troglitazone: Structurally, troglitazone sulfate is a conjugated form of Troglitazone. It is considered a factor in Troglitazone-induced hepatotoxicity due to its potent BSEP inhibition and potential to accumulate in the liver. []
Pioglitazone
Compound Description: Pioglitazone is another thiazolidinedione antidiabetic drug that acts as a PPARγ agonist. [] It is in the same drug class as Troglitazone. []
Ciglitazone
Compound Description: Ciglitazone is a thiazolidinedione compound. []
Relevance to Troglitazone: Ciglitazone, along with englitazone, showed similar inhibitory effects on cholesterol biosynthesis to Troglitazone in a study using cultured Chinese hamster ovary cells. [] This suggests a shared mechanism of action among these thiazolidinediones.
Englitazone
Compound Description: Englitazone is a thiazolidinedione compound. []
Relevance to Troglitazone: Similar to ciglitazone, englitazone demonstrated a comparable ability to inhibit cholesterol biosynthesis as Troglitazone in a study, suggesting these thiazolidinediones share a similar mechanism in this context. []
Compound Description: Rosiglitazone, also known as BRL49653, is another thiazolidinedione antidiabetic drug and PPARγ agonist. []
Relevance to Troglitazone: While both are thiazolidinediones, Rosiglitazone showed weak or no inhibition of cholesterol biosynthesis compared to the significant inhibitory effect of Troglitazone in a comparative study. [] This suggests differences in their activity profiles despite their shared structural class.
Compound Description: 15-deoxy-Δ12,14-prostaglandin J2 is an endogenous PPARγ ligand. []
Relevance to Troglitazone: Similar to Rosiglitazone, 15-deoxy-Δ12,14-prostaglandin J2 showed weak or no inhibition of cholesterol biosynthesis compared to Troglitazone in a study, suggesting potential differences in their binding and activity on relevant targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trimethyl orthobenzoate reacts with P-dimethylaminophosphonic acid bis(1-methylhydrazide) to yield 1,2,5,6-tetrahydro-1,5-dimethyl-6-(N,N-dimethylamino)-6-phenyl-1,2,4,5,6-tetrazaphosphorine-6-oxide. Trimethyl orthobeznoate is a biochemical.
Trimetrexate is a member of quinazolines. It has a role as an antifungal drug. A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against pneumocystis pneumonia in AIDS patients. Myelosuppression is its dose-limiting toxic effect. Trimetrexate is a parenterally administered folate antagonist that is used as a second line therapy for severe Pneumocystis jirovecii (previously carinii) pneumonia. Trimetrexate therapy has been associated with transient, mild serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury. Trimetrexate is a methotrexate derivative with potential antineoplastic activity. Trimetrexate inhibits the enzyme dihydrofolate reductase, thereby preventing the synthesis of purine nucleotides and thymidylate, with subsequent inhibition of DNA and RNA synthesis. Trimetrexate also exhibits antiviral activity. (NCI04) A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against pneumocystis pneumonia in AIDS patients. Myelosuppression is its dose-limiting toxic effect. [PubChem] A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against PNEUMOCYSTIS PNEUMONIA in AIDS patients. Myelosuppression is its dose-limiting toxic effect.
Trimipramine is a dibenzoazepine that is 10,11-dihydro-5H-dibenzo[b,f]azepine substituted by a 3-(dimethylamino)-2-methylpropyl group at the nitrogen atom. It is used as an antidepressant. It has a role as an antidepressant, an environmental contaminant and a xenobiotic. It is a dibenzoazepine and a tertiary amino compound. It is functionally related to an imipramine. Tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties. Trimipramine is a Tricyclic Antidepressant. Trimipramine is a tricyclic antidepressant used in the therapy of major (endogenous) as well as reactive (exogenous) depression. In clinical trials, trimipramine therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury. Trimipramine is only found in individuals that have used or taken this drug. It is a tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties. [PubChem]Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT). Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties. See also: Trimipramine Maleate (has salt form).
Sulfamethoxazole/trimethoprim is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain infections, such as: Chronic bronchitis Urinary tract and acute ear infections Enteric infections, including shigellosis and traveler's diarrhea Pneumocystis pneumonia (PCP) Sulfamethoxazole/trimethoprim is also FDA-approved to prevent PCP in people who are immunosuppressed and are at risk of developing PCP. Certain bacterial infections and PCP can be opportunistic infections (OIs) of HIV.
Sulfamethoxazole with trimethoprim is a fixed antibiotic combination that is widely used for mild-to-moderate bacterial infections and as prophylaxis against opportunistic infections. Like other sulfonamide-containing medications, this combination has been linked to rare instances of clinically apparent acute liver injury. Trimethoprim-Sulfamethoxazole is a synthetic combination of two antibacterial agents, trimethoprim and sulfamethoxazole. This synergistic combination, also known as Co-Trimoxazole, inhibits two sequential steps in the bacterial metabolism of folic acid. Trimethoprim is a pyrimidine inhibitor of dihydrofolate reductase; sulfamethoxazole is a sulfamide inhibitor of bacterial dihydrofolate synthase. A drug combination with broad-spectrum antibacterial activity against both gram-positive and gram-negative organisms. It is effective in the treatment of many infections, including PNEUMOCYSTIS PNEUMONIA in AIDS. See also: Sulfamethoxazole (has component); Trimethoprim (has component).